

# Application Note: Quantitative Analysis of Oxycarboxin using HPLC-UVD/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxycarboxin

Cat. No.: B166467

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the quantitative analysis of the fungicide **Oxycarboxin** in various matrices using High-Performance Liquid Chromatography with UV-Visible and Mass Spectrometric detection (HPLC-UVD/MS). It includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the workflow and a simplified degradation pathway.

## Introduction

**Oxycarboxin** is a systemic fungicide used to control rust diseases in a variety of crops.[1][2] Its chemical formula is  $C_{12}H_{13}NO_4S$ , and it has a molar mass of 267.30 g/mol.[3] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. This application note details a robust and sensitive method for the quantification of **Oxycarboxin** using HPLC coupled with both UV-Visible Diode Array Detection (UVD) and Mass Spectrometry (MS). The combination of UVD for routine quantification and MS for confirmation and enhanced selectivity provides a powerful analytical tool.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of **Oxycarboxin** using HPLC-UVD/MS, as established in relevant studies.

Parameter	Value	Reference
Limit of Quantitation (LOQ)	0.04 mg/kg	[1][2]
Recovery Rate	78.3% - 96.1%	[1][2]
Coefficient of Variation (CV)	< 10%	[1][2]
UV Wavelength ( $\lambda_{\text{max}}$ )	245 nm	[4]
Precursor Ion (m/z) [M+H] <sup>+</sup>	268.1, 268.2	[5][6][7]
Quantifier Ion (m/z)	174.9	[5][6]
Qualifier Ion(s) (m/z)	146.9, 147.0	[5][6]

## Experimental Protocols

This section outlines the detailed methodology for the quantitative analysis of **Oxycarboxin**.

### Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective technique for extracting pesticide residues from food matrices.

- Homogenization: Homogenize a representative sample of the agricultural commodity (e.g., hulled rice, soybean, cabbage, green pepper, apple). [1][2]
- Extraction:
  - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of water and 10 mL of acetonitrile.
  - Add the appropriate QuEChERS salt packet (e.g., AOAC or EN method salts).
  - Vortex or shake vigorously for 1 minute to ensure thorough mixing.
  - Centrifuge at  $\geq 3000$  rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a d-SPE cleanup mixture (e.g., PSA, C18, and MgSO<sub>4</sub>).
- Vortex for 30 seconds.
- Centrifuge at ≥3000 rpm for 5 minutes.
- Final Preparation:
  - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
  - The sample is now ready for HPLC-UVD/MS analysis.

## HPLC-UVD Conditions

- Column: Zorbax SB-AQ C18 (or equivalent), 4.6 mm x 150 mm, 5 µm.[\[1\]](#)
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
  - 0-1 min: 10% B
  - 1-10 min: 10% to 90% B
  - 10-12 min: 90% B
  - 12-12.1 min: 90% to 10% B
  - 12.1-15 min: 10% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40 °C.

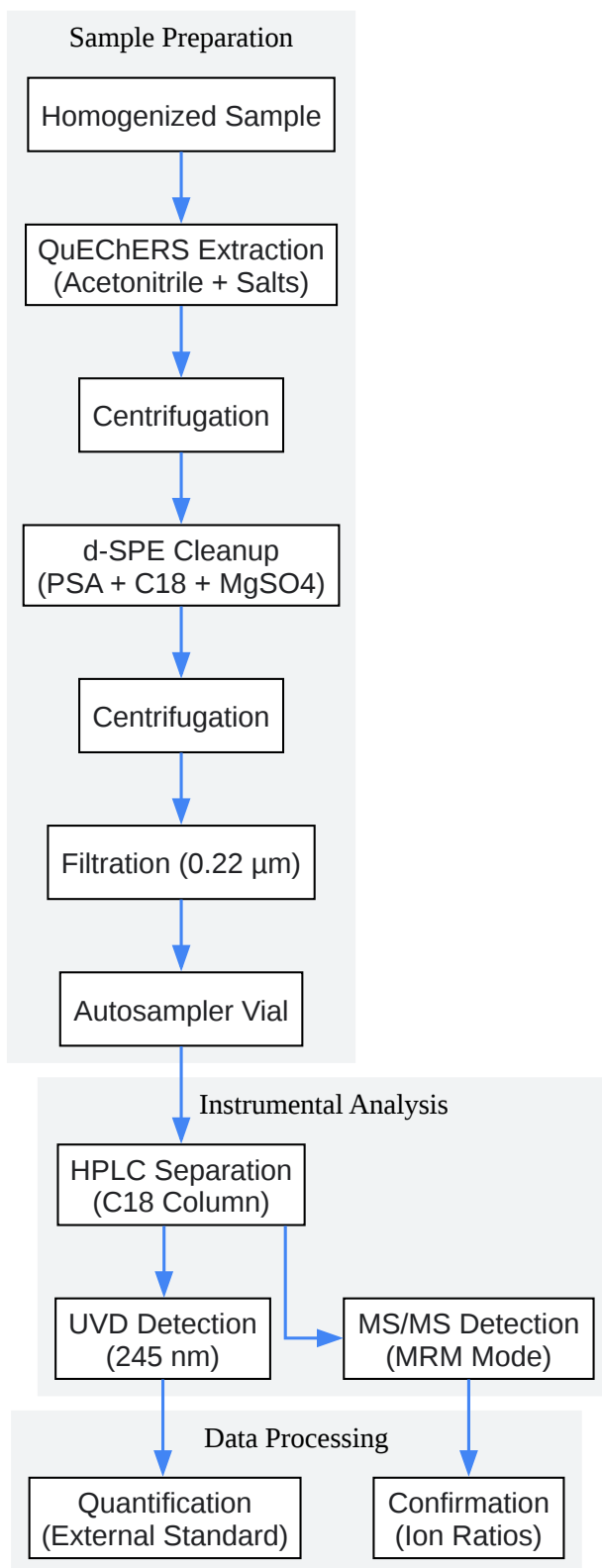
- UV Detection Wavelength: 245 nm.[\[4\]](#)

## Mass Spectrometry (MS) Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.[\[4\]](#)
- Scan Type: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- MRM Transitions:
  - Primary (Quantifier): 268.1 → 174.9 (Collision Energy: 24 V).[\[6\]](#)
  - Secondary (Qualifier): 268.1 → 146.9 (Collision Energy: 32 V).[\[6\]](#)

## Visualizations

## Experimental Workflow



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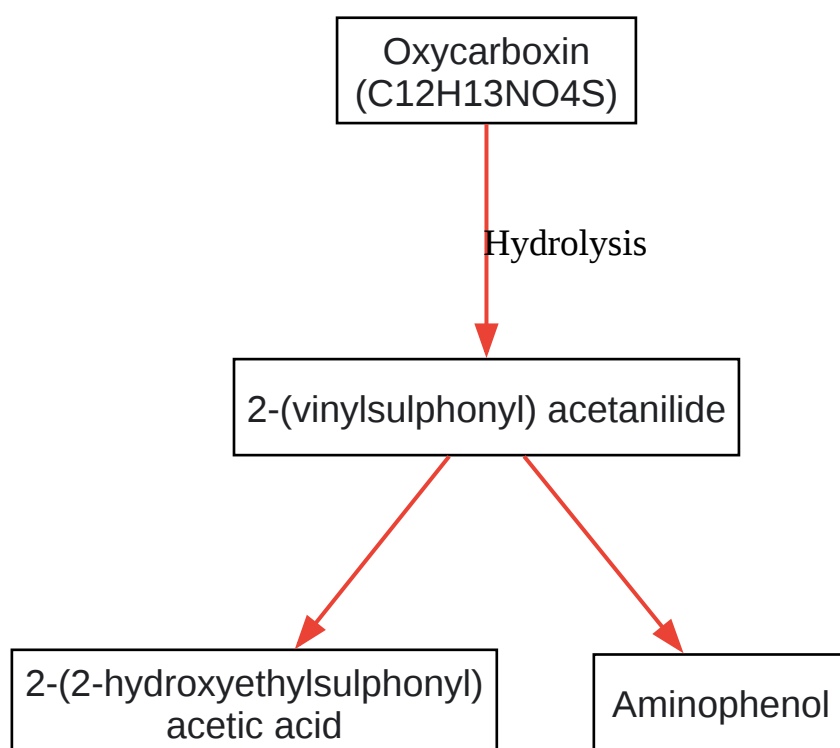
Caption: Experimental workflow for **Oxycarboxin** analysis.

## Simplified Degradation Pathway of Oxycarboxin

Based on identified degradation products, a simplified pathway is illustrated below.

**Oxycarboxin** can be hydrolyzed, and one of the intermediates is 2-(vinylsulphonyl) acetanilide.

[8]



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